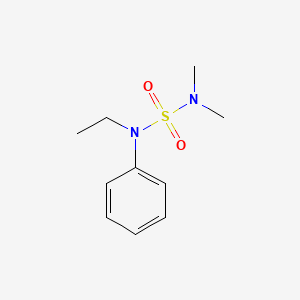

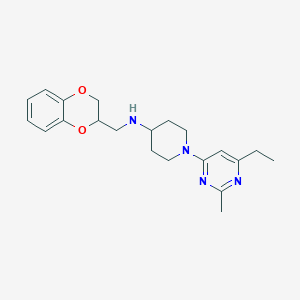

N-ethyl-N',N'-dimethyl-N-phenylsulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

N-ethyl-N',N'-dimethyl-N-phenylsulfamide and related compounds can be synthesized through multiple chemical pathways. For instance, N-aminosulfamides, which share structural similarities, are synthesized by condensing N-protected amino hydrazides with p-nitrophenylsulfamidate esters, demonstrating the versatility in synthesizing sulfamide derivatives (Turcotte, Bouayad‐Gervais, & Lubell, 2012). Another approach includes the electrochemical and chemical synthesis methods that lead to different sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, illustrating the chemical diversity accessible through various synthetic routes (Khazalpour & Nematollahi, 2015).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial for understanding their chemical behavior. For example, studies have provided insights into the electron behavior, structural parameters, and wave function properties, which are essential for assessing the compound's reactivity and stability in various environments (Bharathy et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can vary widely. For instance, the compound undergoes different reactions depending on the environmental conditions, such as in the presence of polar liquids, leading to variations in reactivity and the formation of different products (Bharathy et al., 2021). Moreover, the synthesis and reactivity of related sulfonamide and sulfonimide compounds provide further insight into the compound's chemical properties and potential reactions (Eren, Ünal, & Ozdemir-Kocak, 2019).

Physical Properties Analysis

The physical properties of this compound derivatives are significant for their application and handling. Properties such as solubility, melting point, and boiling point are crucial for determining the compound's suitability for various applications. These can be inferred from the physical characteristics of similar sulfamide and sulfonamide compounds, which have been studied in detail (Hakomori, 1964).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, of this compound are essential for its chemical applications and interactions with other compounds. These properties can be understood through the study of related compounds, such as different sulfonamide derivatives, which exhibit a range of chemical behaviors depending on their structural configurations (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Scientific Research Applications

Electronic and Biological Interactions

- Electronic Interactions and Biological Properties: The electronic behaviors and biological properties of N-ethyl-N',N'-dimethyl-N-phenylsulfamide-related compounds are significant areas of study. For instance, N-[4-(Ethylsulfamoyl)phenyl]acetamide, a compound with a similar structure, has been investigated for its structural parameters, electron behavior, wave function, and biological properties using Gaussian 16 W DFT tool. This includes studying intra-molecular interactions and vibrational spectroscopic assignments, indicating the compound's potential in biological and electronic applications (Bharathy et al., 2021).

Immunodiagnostic Applications

- Crosslinking in Immunodiagnostic Platforms: Crosslinking agents like 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide (EDC), which bear structural similarities to this compound, are utilized for attaching antibodies to amine-functionalized bioanalytical platforms. This is particularly relevant in developing immunoassays for biomedical diagnostics, biosensors, lab-on-a-chip, and point-of-care devices, highlighting its importance in immunodiagnostic applications (Vashist, 2012).

Antimicrobial Activities

- Antimicrobial Properties: Research on N-(phenyl)dimethyldisulfonimide, another analogous compound, shows notable antibacterial and antifungal activities. Its synthesis and structural characterization, along with antimicrobial activity tests, have been performed, demonstrating its potential in antimicrobial applications (Eren, Ünal, & Ozdemir-Kocak, 2019).

Environmental Monitoring

- Monitoring in Environmental Contexts: Compounds like Dichlofluanid (N-dichlorofluoromethylthio-N'-dimethyl-N-phenylsulfamide) are used as biocides in antifouling paints and have been monitored in marine environments. This includes tracking its occurrence in seawater and marine sediment, highlighting its environmental impact and the necessity for monitoring (Hamwijk et al., 2005).

Peptide Mimic Synthesis

- Peptide Mimic Synthesis: N-Aminosulfamides, structurally similar to this compound, are used in peptidomimetics. Their synthesis via alkylation of aza-sulfurylglycinyl peptides highlights their role in developing peptide mimics, which are crucial in medical research (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

properties

IUPAC Name |

N-(dimethylsulfamoyl)-N-ethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-4-12(15(13,14)11(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIVWGNXHMBNBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5603497.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5603503.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B5603506.png)

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5603512.png)

![3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5603515.png)

![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5603545.png)

![[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5603553.png)

![N'-(2,3-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5603563.png)

![3-amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5603594.png)

![5-(2-furyl)-4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5603599.png)